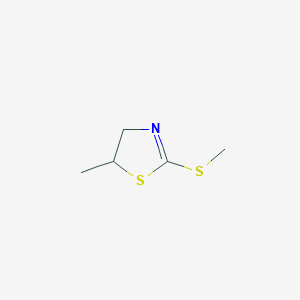
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their aromatic properties due to the presence of sulfur and nitrogen atoms in their ring structure. This compound is characterized by its unique structure, which includes a methyl group and a methylsulfanyl group attached to the thiazole ring. Thiazoles have been extensively studied for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole can be achieved through several methods. One common approach involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . Another method includes the Hantzsch thiazole synthesis, which is a well-known procedure for producing thiazole derivatives .
Industrial Production Methods
Industrial production of thiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Hantzsch synthesis and its modifications are frequently employed in industrial settings due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring into dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and substituted thiazoles .
Scientific Research Applications
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the production of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole involves its interaction with biological targets such as enzymes and receptors. The compound can activate or inhibit biochemical pathways, leading to various physiological effects. The sulfur and nitrogen atoms in the thiazole ring play a crucial role in its reactivity and binding to molecular targets .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,5-dihydro-1,3-thiazole: Lacks the methylsulfanyl group, resulting in different chemical properties.
5-Methyl-2-ethyl-4,5-dihydro-1,3-thiazole: Contains an ethyl group instead of a methylsulfanyl group, leading to variations in reactivity.
Uniqueness
5-Methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole is unique due to the presence of both a methyl group and a methylsulfanyl group, which contribute to its distinct chemical and biological properties. This combination enhances its potential for various applications compared to similar compounds .
Properties
Molecular Formula |
C5H9NS2 |
|---|---|
Molecular Weight |
147.3 g/mol |
IUPAC Name |
5-methyl-2-methylsulfanyl-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C5H9NS2/c1-4-3-6-5(7-2)8-4/h4H,3H2,1-2H3 |
InChI Key |
MFXACDCYMVVPHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



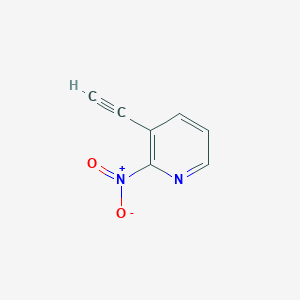
![tert-butyl N-[3-hydroxy-4-(3-methoxyphenyl)butyl]carbamate](/img/structure/B13883931.png)
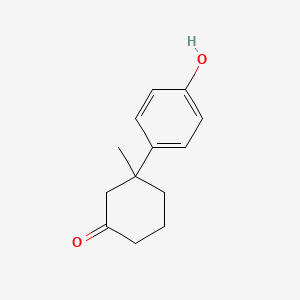

![6-Bromo-2-chloro-3-[(4-chlorophenyl)methyl]quinoline](/img/structure/B13883942.png)
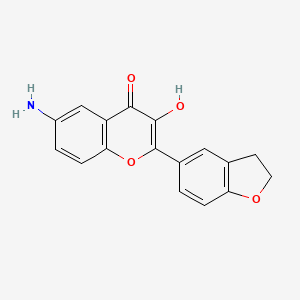

![N-[2-(1-methyl-1H-imidazol-5-yl)ethyl]-1,2-benzenediamine](/img/structure/B13883976.png)
![Pyrrolidine, 1-[(5-nitro-2-benzofuranyl)carbonyl]-](/img/structure/B13883982.png)
![2-Nitro-N-[2-(2-pyridinyl)ethyl]aniline](/img/structure/B13883990.png)
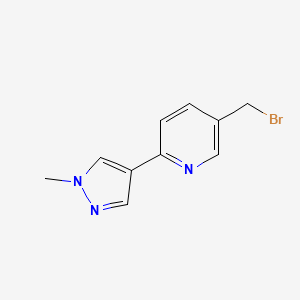
![N,N-dibutyl-2-[3-(4-iodobenzoyl)-6-methoxyindol-1-yl]acetamide](/img/structure/B13884007.png)
![2-[(2-aminoacetyl)amino]-N-(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)-4-methylpentanamide](/img/structure/B13884013.png)
